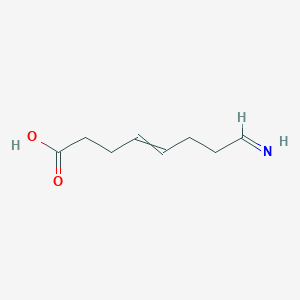![molecular formula C18H31N2O+ B14583458 (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium is a complex organic compound that features a pyridine ring substituted with a dodecyl chain and an oxoammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dodecylpyridin-2(1H)-ylidene)methylammonium typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Substitution with Dodecyl Chain: The dodecyl chain is introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the pyridine ring.
Introduction of the Oxoammonium Group: The oxoammonium group is incorporated through an oxidation reaction, often using reagents like oxone or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of (1-Dodecylpyridin-2(1H)-ylidene)methylammonium may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxoammonium derivatives.
Reduction: Reduction reactions can convert the oxoammonium group back to its corresponding amine.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like oxone, hydrogen peroxide, or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Alkyl halides or other electrophiles are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxoammonium compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1-Dodecylpyridin-2(1H)-ylidene)methylammonium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxoammonium group can participate in redox reactions, altering the activity of these targets. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium Compounds: Similar in structure but may lack the dodecyl chain or oxoammonium group.
Quaternary Ammonium Compounds: Share the ammonium group but differ in the nature of the substituents.
N-Oxides: Compounds with similar redox properties but different structural frameworks.
Uniqueness
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium is unique due to its combination of a long alkyl chain, a pyridine ring, and an oxoammonium group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H31N2O+ |
|---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21/h11,13-14,16-17H,2-10,12,15H2,1H3/p+1 |
InChI-Schlüssel |
QKIBXKILCJGHTJ-UHFFFAOYSA-O |
Isomerische SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


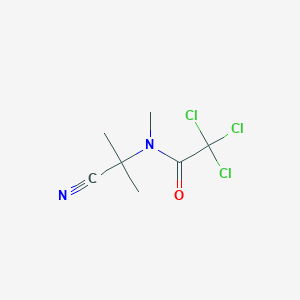
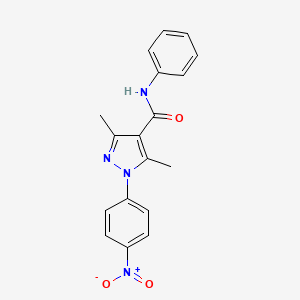

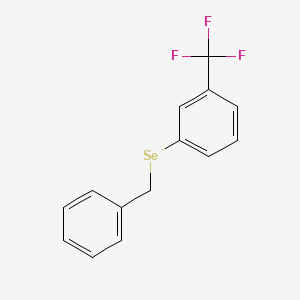
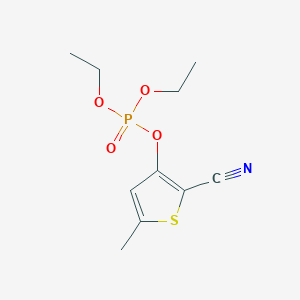


![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
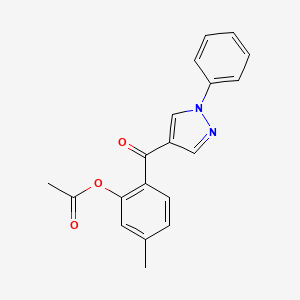
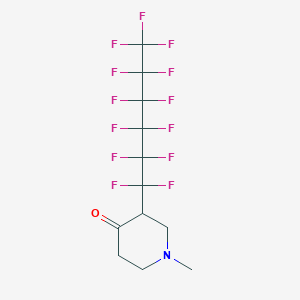

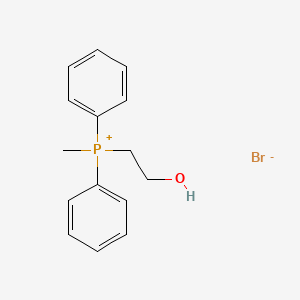
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
